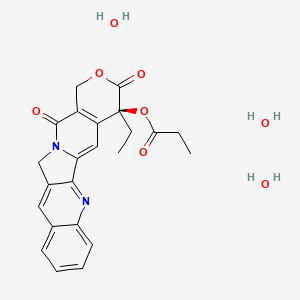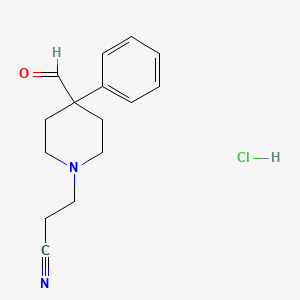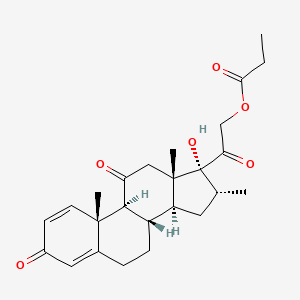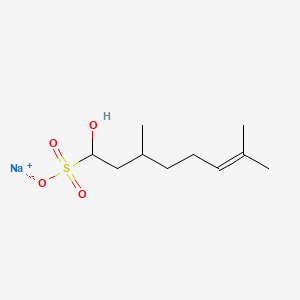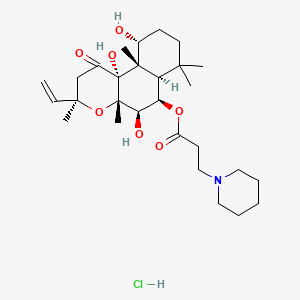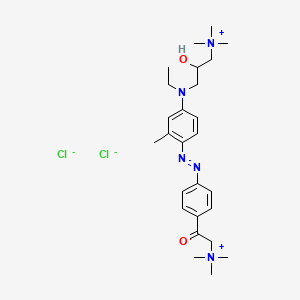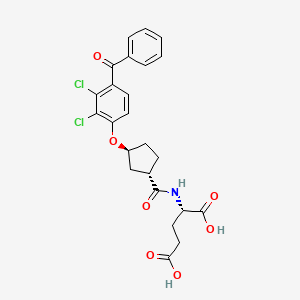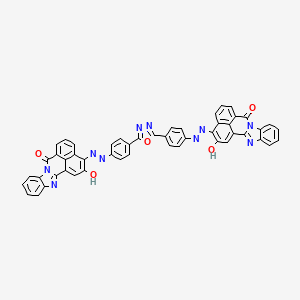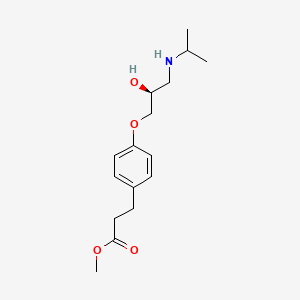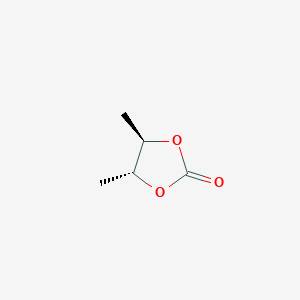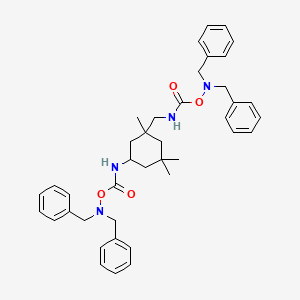
Benzenemethanamine, N-((((3-(((((bis(phenylmethyl)amino)oxy)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)oxy)-N-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, N-((((3-(((((bis(phenylmethyl)amino)oxy)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)oxy)-N-(phenylmethyl)- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including amine, carbonyl, and phenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-((((3-(((((bis(phenylmethyl)amino)oxy)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)oxy)-N-(phenylmethyl)- typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of amide and ester bonds. Common reagents used in the synthesis may include benzylamine, cyclohexylamine, and various protecting groups such as carbobenzyloxy (Cbz).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-((((3-(((((bis(phenylmethyl)amino)oxy)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)oxy)-N-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles such as halogens or sulfonyl chlorides. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the amine groups may yield nitro derivatives, while reduction of the carbonyl groups may yield alcohols or secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme-substrate interactions.
Medicine: As a potential drug candidate for targeting specific biological pathways.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-((((3-(((((bis(phenylmethyl)amino)oxy)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)oxy)-N-(phenylmethyl)- would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzenemethanamine, N-((((3-(((((bis(phenylmethyl)amino)oxy)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)oxy)-N-(phenylmethyl)- may include:
Benzylamine derivatives: Compounds with similar benzylamine structures but different substituents.
Cyclohexylamine derivatives: Compounds with similar cyclohexylamine structures but different substituents.
Carbobenzyloxy (Cbz) protected amines: Compounds with similar Cbz protecting groups but different core structures.
Uniqueness
The uniqueness of Benzenemethanamine, N-((((3-(((((bis(phenylmethyl)amino)oxy)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)oxy)-N-(phenylmethyl)- lies in its complex structure, which combines multiple functional groups and steric hindrance, potentially leading to unique reactivity and biological activity compared to simpler analogs.
Properties
CAS No. |
113659-04-4 |
|---|---|
Molecular Formula |
C40H48N4O4 |
Molecular Weight |
648.8 g/mol |
IUPAC Name |
(dibenzylamino) N-[3-[[(dibenzylamino)oxycarbonylamino]methyl]-3,5,5-trimethylcyclohexyl]carbamate |
InChI |
InChI=1S/C40H48N4O4/c1-39(2)24-36(42-38(46)48-44(28-34-20-12-6-13-21-34)29-35-22-14-7-15-23-35)25-40(3,30-39)31-41-37(45)47-43(26-32-16-8-4-9-17-32)27-33-18-10-5-11-19-33/h4-23,36H,24-31H2,1-3H3,(H,41,45)(H,42,46) |
InChI Key |
WEUNZGSETDWKHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(C)CNC(=O)ON(CC2=CC=CC=C2)CC3=CC=CC=C3)NC(=O)ON(CC4=CC=CC=C4)CC5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


